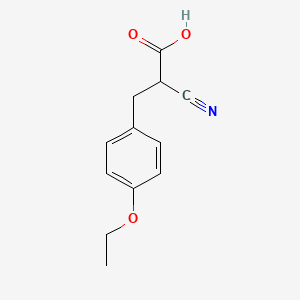
2-Cyano-3-(4-ethoxyphenyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(4-ethoxyphenyl)propionic Acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of propionic acid, featuring a cyano group and an ethoxyphenyl group. This compound is used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-ethoxyphenyl)propionic Acid typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-ethoxyphenyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-ethoxyphenyl)propionic acid.
Reduction: Formation of 2-amino-3-(4-ethoxyphenyl)propionic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-3-(4-ethoxyphenyl)propionic Acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-ethoxyphenyl)propionic Acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)propionic Acid
- 3-(4-Ethoxyphenyl)propionic Acid
- 2-Cyano-3-(4-hydroxyphenyl)propionic Acid
Uniqueness
2-Cyano-3-(4-ethoxyphenyl)propionic Acid is unique due to the presence of both a cyano group and an ethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and proteins .
Biological Activity
2-Cyano-3-(4-ethoxyphenyl)propionic acid (CEPA) is a synthetic organic compound with potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C14H15NO3
- Molecular Weight: 245.28 g/mol
- IUPAC Name: 2-cyano-3-(4-ethoxyphenyl)propanoic acid
- CAS Number: [insert CAS number if available]
Research indicates that CEPA may exert its biological effects through various mechanisms, including:
- Enzyme Inhibition: CEPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: The compound may interact with specific receptors, influencing neurotransmitter release and neuronal excitability.
Pharmacological Effects
- Anti-inflammatory Activity:
- Neuroprotective Effects:
- Antimicrobial Properties:
Case Studies
- Study on Anti-inflammatory Effects:
- Neuroprotective Study:
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Decreased neuronal apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Absorption | Rapid after oral administration |
| Bioavailability | ~70% |
| Half-life | 4 hours |
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-cyano-3-(4-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7H2,1H3,(H,14,15) |
InChI Key |
VXBWRTRFBKMTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















